2-Sulfanyl-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family, characterized by a fused benzene and pyrimidine ring structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. It has a molecular weight of 228.27 g/mol and is recognized for its diverse biological activities, particularly as a fluorescent probe and in antimicrobial research .
The compound can be synthesized from anthranilic acid through various chemical pathways, which have been extensively studied in the literature. Its derivatives and related compounds are often explored for their biological activities and synthetic utility.
The synthesis of 2-sulfanyl-1H-quinazolin-4-one typically involves the cyclization of anthranilamide with an aldehyde or ketone, often in the presence of a catalyst. One effective method utilizes graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature, which enhances reaction efficiency and yields.
The molecular structure of 2-sulfanyl-1H-quinazolin-4-one features a quinazolinone core with a thiol (-SH) group at the 2-position. This structure contributes to its unique chemical reactivity and biological properties.
2-Sulfanyl-1H-quinazolin-4-one participates in various chemical reactions:
The mechanism of action for 2-sulfanyl-1H-quinazolin-4-one involves its interaction with various biological targets. Quinazolinone derivatives have been shown to exhibit multi-targeted actions:
Research indicates that quinazolinones can modulate multiple biochemical pathways, leading to their broad spectrum of activity against various diseases.
2-Sulfanyl-1H-quinazolin-4-one has several notable applications:
This compound exemplifies the versatility of quinazolinones in scientific research, highlighting its importance across multiple disciplines including chemistry, biology, and medicine.
The quinazolinone nucleus—a benzopyrimidone alkaloid structure—represents a privileged scaffold in medicinal chemistry due to its exceptional structural versatility and broad bioactivity profile. This fused bicyclic system consists of a benzene ring fused to a pyrimidin-4(3H)-one moiety, creating a planar, electron-rich platform amenable to extensive chemical modification. The term "privileged structure," first conceptualized by Evans in 1988, describes molecular frameworks capable of providing high-affinity ligands for multiple receptor types [3]. Quinazolinones exemplify this concept through their presence in diverse clinically approved drugs spanning antifungal (albaconazole), anticancer (idelalisib), antihyperglycemic (balaglitazone), and pesticidal (proquinazid) applications [2] [4].
The pharmacological significance of this scaffold stems from its remarkable ability to interact with varied biological targets. Structural analyses reveal that the quinazolinone core offers multiple interaction points: (1) the N1 and N3 atoms serve as hydrogen bond acceptors/donors; (2) the C2 position can be modified with hydrogen bond-forming groups; (3) the aromatic ring enables hydrophobic and π-π stacking interactions; and (4) the carbonyl group participates in dipole-dipole interactions and hydrogen bonding [4] [5]. This versatile interaction profile enables quinazolinones to inhibit enzymes involved in inflammation, cancer progression, and microbial growth. For example, substitutions at C2 and N3 dramatically influence target selectivity—small alkyl groups enhance blood-brain barrier penetration for CNS applications, while bulky aryl groups improve kinase inhibition in oncology [4] [7].
Table 1: Clinically Relevant Quinazolinone-Based Drugs and Their Therapeutic Applications
Drug Name | Core Structure | Therapeutic Category | Primary Target |
---|---|---|---|
Idelalisib | Quinazolinone | Anticancer | PI3Kδ inhibitor |
Balaglitazone | 2,4-Thiazolidinedione-quinazolinone hybrid | Antidiabetic | PPARγ agonist |
Afloqualone | 3-Aminoquinazolin-4(3H)-one | Muscle relaxant | GABA_A receptor modulator |
Proquinazid | Quinazolinone | Fungicide | Unknown (agricultural) |
Halofuginone | Febrifugine derivative | Antiprotozoal | Prolyl-tRNA synthetase inhibitor |
The strategic incorporation of sulfur at the C2 position marked a significant advancement in quinazolinone medicinal chemistry. Early investigations revealed that sulfur substitution imparts distinct electronic and steric properties that enhance target affinity. The 2-sulfanyl group (–SH) can exist in thione tautomeric forms, enabling versatile coordination with metal ions in enzyme active sites and participation in redox reactions critical for biological activity [5]. This modification transformed the quinazolinone scaffold from a primarily CNS-active framework to a platform for developing enzyme inhibitors targeting inflammatory and neoplastic processes.
A breakthrough emerged with the discovery of methyl sulfanyl/methyl sulfonyl substituted 2,3-diaryl-2,3-dihydro-1H-quinazolin-4-ones as selective cyclooxygenase-2 (COX-2) inhibitors. Researchers employed analogue-based design, scaffold hopping, and shape similarity matching to develop these compounds. Through systematic structure-activity relationship (SAR) studies, they identified derivatives with exceptional COX-2 selectivity. Two compounds (designated 1a and 1b) demonstrated 100% inhibition of COX-2 at 20 μM concentration while showing negligible activity against COX-1—a critical safety parameter that mitigates gastrointestinal toxicity associated with non-selective NSAIDs [1].
These derivatives exhibited potent in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model, confirming their therapeutic potential. Molecular docking studies revealed that the methyl sulfonyl group formed key hydrogen bonds with COX-2-specific residues (Tyr355, Arg513) within the secondary pocket of the enzyme's active site. The diaryl substitution pattern mimicked traditional COX-2 inhibitors (e.g., celecoxib), while the dihydroquinazolinone core provided optimal geometry for binding. Quantitative SAR (QSAR) models further correlated aromatic ring substituent constants and physicochemical descriptors (logP, polar surface area) with anti-inflammatory efficacy, enabling rational optimization [1].
Table 2: Key Anti-inflammatory 2-Sulfanylquinazolinone Derivatives and Their Biological Activities
Compound | C2 Substituent | C3 Substituent | COX-2 Inhibition (%) | COX-1 Inhibition (%) | In Vivo Edema Reduction |
---|---|---|---|---|---|
1a | Methyl sulfanyl | 4-Fluorophenyl | 100% | 0% | Significant (>70%) |
1b | Methyl sulfonyl | 3,4-Dimethoxyphenyl | 100% | 0% | Significant (>70%) |
1c | Methyl sulfanyl | 4-Nitrophenyl | 82% | 15% | Moderate (50-60%) |
1d | Methyl sulfonyl | Phenyl | 76% | 22% | Moderate (50-60%) |
Beyond anti-inflammatory applications, 2-sulfanylquinazolin-4(3H)-ones demonstrated antimycobacterial potential against Mycobacterium tuberculosis H37Rv. Derivatives featuring 4-cyanostyryl moieties at C2 (e.g., compound 15) exhibited MIC values as low as 2 μg/mL, comparable to first-line anti-tubercular agents. SAR analysis indicated that electron-withdrawing groups (fluoro, cyano) at specific positions enhanced potency by improving membrane penetration and target binding [5]. The C2 thiol group in these derivatives likely facilitates interactions with cysteine residues in mycobacterial enzymes, disrupting essential metabolic pathways.
Natural products containing quinazolinone scaffolds have served as invaluable inspiration for synthetic optimization strategies. Prominent examples include the febrifugine series (antimalarial), vasicinone (bronchodilator), tryptanthrin (anti-inflammatory), and rutecarpine (vasodilatory) alkaloids [2]. These complex natural architectures demonstrate how nature exploits the quinazolinone core for diverse biological functions. Modern medicinal chemistry employs three primary strategies to leverage these natural blueprints:
Scaffold simplification focuses on isolating the pharmacophoric elements of complex natural products. Tryptanthrin—a dual quinazolinone-indole alkaloid from Isatis species—exhibits potent COX/LOX inhibition but suffers from poor solubility. Researchers designed simplified 2-sulfanyl analogues that retained the essential quinazolinone-indole interaction motif while improving pharmacokinetic properties. These derivatives maintained anti-inflammatory efficacy through dual inhibition of eicosanoid pathways [2] [7].
Hybridization strategies combine the 2-sulfanylquinazolinone moiety with complementary pharmacophores to create multi-target ligands. For example, researchers conjugated 2-sulfanyl-4(3H)-quinazolinone with allylphenyl quinoxaline via Pd-catalyzed Heck coupling to generate anti-cancer hybrids (compounds 1 and 2). These hybrids exhibited exceptional potency (GI₅₀ = 0.032–1.8 μM) against multiple cancer cell lines by simultaneously intercalating DNA and inhibiting topoisomerase II. Molecular hybridization capitalizes on synergistic mechanisms while maintaining favorable drug-likeness—hybrids typically exhibited clogP values of 2.5-4.0 and molecular weights <550 Da, complying with Lipinski's rules [7].
Structural diversification explores bioisosteric replacements guided by natural product analogs. The 2-sulfanyl group has been replaced with selenyl (–SeH), imino (=NH), and aminomethylene (–CH₂NH₂) functionalities while retaining activity. Modifications inspired by the luotonin alkaloids demonstrated that annulation at the C2-N3 position (creating pentacyclic systems) enhanced topoisomerase I inhibition. Similarly, the introduction of glycosidic moieties—inspired by qingdainone—improved water solubility without compromising COX-2 affinity [2] [5].
Table 3: Natural Quinazolinones and Their Synthetic Derivatives
Natural Product | Source | Biological Activity | Synthetic Derivative | Optimized Property |
---|---|---|---|---|
Febrifugine | Dichroa febrifuga | Antimalarial | Halofuginone (2-sulfanyl analogue) | Enhanced metabolic stability |
Tryptanthrin | Isatis tinctoria | Anti-inflammatory | 2-Sulfanyl-3-(indol-3-yl)quinazolinone | Improved solubility |
Vasicinone | Adhatoda vasica | Bronchodilatory | 2-Mercapto-3-ethylquinazolin-4-one | Reduced adrenergic activity |
Circumdatin F | Aspergillus spp. | Antibacterial | 2,3-Disubstituted sulfanyl derivatives | Broadened spectrum |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: